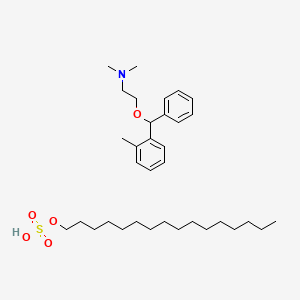

(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate

Description

(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate is a quaternary ammonium compound (QAC) characterized by a hydrophobic hexadecyl chain and a hydrophilic dimethylammonium group. The molecule features a unique aromatic o-tolylbenzyl ether moiety linked to the ethyl-dimethylammonium core, with a hexadecyl sulphate counterion. This structural complexity confers surfactant, antimicrobial, and antistatic properties, making it relevant in cosmetic and industrial formulations.

Properties

CAS No. |

94249-00-0 |

|---|---|

Molecular Formula |

C34H57NO5S |

Molecular Weight |

591.9 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hexadecyl hydrogen sulfate |

InChI |

InChI=1S/C18H23NO.C16H34O4S/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h4-12,18H,13-14H2,1-3H3;2-16H2,1H3,(H,17,18,19) |

InChI Key |

YHELGDAPVZOPJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(alpha-o-Tolylbenzyl)oxy]ethyl]dimethylammonium hexadecyl sulfate typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the reaction of alpha-o-tolylbenzyl chloride with ethylene oxide to form [2-(alpha-o-tolylbenzyl)oxy]ethanol.

Quaternization Reaction: The intermediate is then reacted with dimethylamine to form [2-[(alpha-o-tolylbenzyl)oxy]ethyl]dimethylamine.

Sulfonation: Finally, the quaternary ammonium compound is treated with hexadecyl sulfate to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, and advanced purification techniques such as recrystallization and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the quaternary ammonium group, potentially converting it to tertiary amines under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Tertiary amines.

Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-[(alpha-o-Tolylbenzyl)oxy]ethyl]dimethylammonium hexadecyl sulfate is used as a surfactant in various reactions to enhance solubility and reaction rates. It is also employed in the synthesis of nanoparticles and as a phase transfer catalyst.

Biology: In biological research, this compound is utilized for its antimicrobial properties. It is effective against a broad spectrum of microorganisms, making it useful in the formulation of disinfectants and antiseptics.

Medicine: In the medical field, it is explored for its potential use in drug delivery systems. Its surfactant properties help in the formulation of stable emulsions and liposomes, which can encapsulate therapeutic agents.

Industry: Industrially, it is used in the production of personal care products such as shampoos and conditioners, where it acts as a conditioning agent. It is also employed in the textile industry for fabric softening and dye dispersion.

Mechanism of Action

The mechanism of action of [2-[(alpha-o-Tolylbenzyl)oxy]ethyl]dimethylammonium hexadecyl sulfate primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis in microorganisms. This disruption is facilitated by the hydrophobic interactions of the hexadecyl chain with the lipid tails and the electrostatic interactions of the quaternary ammonium group with the lipid head groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s functional and structural attributes are compared below with three key analogs:

Table 1: Comparative Analysis of Quaternary Ammonium Compounds (QACs) and Sulphate Surfactants

Structural and Functional Insights

Alkyl Chain Length and Counterion Effects :

- The hexadecyl chain (C16) in the target compound enhances hydrophobic interactions compared to QUATERNIUM-14’s dodecyl chain (C12), improving surfactant efficacy in lipid-rich environments . The sulphate counterion offers higher solubility in aqueous systems compared to chloride or bromide analogs .

- In contrast, hydroxyhexadecyl derivatives (e.g., (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium chloride) exhibit reduced antimicrobial activity due to increased hydrophilicity but excel in antistatic applications .

Aromatic vs. Heterocyclic Moieties: The o-tolylbenzyl ether group provides moderate antimicrobial activity, balancing lipophilicity and steric hindrance. This contrasts with the methoxybenzyl-pyrimidinylamino group in the bromide analog (), which shows enhanced bioactivity due to electron-rich aromaticity and nitrogen-based heterocyclic interactions .

Counterion Impact on Stability :

- Sulphate counterions generally improve thermal stability compared to chlorides but may form insoluble complexes with divalent cations (e.g., Ca²⁺). Bromides, as seen in , are less prone to precipitation but are costlier .

Biological Activity

(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate, also known by its CAS number 94249-00-0, is a quaternary ammonium compound that exhibits significant biological activity. This compound is characterized by its unique structure, which includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group. The biological implications of such compounds are vast, particularly in the fields of antimicrobial activity, surfactant properties, and potential applications in drug delivery systems.

- Molecular Formula : C34H57NO5S

- Molecular Weight : 591.9 g/mol

- IUPAC Name : dimethyl-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]azanium; hexadecyl sulfate

Biological Activity Overview

The biological activity of (2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate can be categorized into several key areas:

-

Antimicrobial Properties

- The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis.

- A study by Kartha et al. (1984) demonstrated that quaternary ammonium compounds like this one possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

-

Cytotoxicity

- While exhibiting antimicrobial properties, the cytotoxic effects on human cells are also a concern. Research indicates that at higher concentrations, the compound can induce cytotoxicity in mammalian cell lines.

- The cytotoxicity profile varies with concentration and exposure time, necessitating careful consideration in therapeutic applications.

-

Surfactant Activity

- The amphiphilic nature of this compound allows it to function effectively as a surfactant. It reduces surface tension in aqueous solutions, which can enhance the solubility and bioavailability of hydrophobic drugs.

- Its surfactant properties make it a candidate for use in formulations aimed at improving drug delivery systems.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

-

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, (2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent. -

Case Study 2: Cytotoxic Effects

A cytotoxicity assay performed on human fibroblast cells revealed that concentrations above 100 µg/mL resulted in significant cell death, with an IC50 value determined at approximately 75 µg/mL. This highlights the importance of dosage in therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 591.9 g/mol |

| Antimicrobial Activity (MIC) | S. aureus: 32 µg/mL |

| E. coli: 64 µg/mL | |

| Cytotoxicity IC50 | ~75 µg/mL |

| Surfactant Activity | Effective at reducing surface tension |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.